molecular formula C13H15N3O B8272287 4-Phenethoxypyridine-2,3-diamine

4-Phenethoxypyridine-2,3-diamine

Cat. No.: B8272287
M. Wt: 229.28 g/mol
InChI Key: JHSOQLLEIMNDLK-UHFFFAOYSA-N
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Description

4-Phenethoxypyridine-2,3-diamine is a pyridine derivative featuring a diamine substitution at positions 2 and 3, along with a phenethoxy group (-OCH₂CH₂C₆H₅) at position 4. This compound belongs to the pyridine-2,3-diamine family, a class of heterocyclic molecules widely explored for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(2-phenylethoxy)pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3O/c14-12-11(6-8-16-13(12)15)17-9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,14H2,(H2,15,16)

InChI Key

JHSOQLLEIMNDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C(=NC=C2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethoxypyridine-2,3-diamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dinitropyridine with phenylethanol, followed by reduction of the nitro groups to amino groups. The reaction typically involves the use of palladium on carbon as a catalyst and hydrogen gas for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process generally includes the dissolution of 2,3-dinitropyridine in an organic solvent, followed by the addition of phenylethanol and a hydrogenation catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Phenethoxypyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

    Reduction: The nitro groups can be reduced back to amino groups using hydrogenation.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while reduction leads to the regeneration of the amino groups .

Scientific Research Applications

4-Phenethoxypyridine-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Phenethoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyridine-2,3-diamine derivatives differ primarily in the substituents at positions 4, 5, or 5. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Notes References
5-Bromopyridine-2,3-diamine Br at position 5 188.01 Near-planar structure; halogen enhances reactivity for cross-coupling.
5-Bromo-4-methylpyridine-2,3-diamine Br at 5, CH₃ at 4 202.05 Steric effects from methyl group; melting point: 161–162°C.
6-Methoxypyridine-2,3-diamine OCH₃ at position 6 153.16 Methoxy improves solubility; used in pharmaceutical intermediates.
2-N-[(4-Fluorophenyl)methyl]pyridine-2,3-diamine -CH₂C₆H₄F at position 2 ~245.27 (estimated) Fluorinated aryl group enhances bioactivity and metabolic stability.
4-Phenethoxypyridine-2,3-diamine -OCH₂CH₂C₆H₅ at position 4 ~259.31 (estimated) Phenethoxy group increases lipophilicity and potential CNS penetration.
Key Observations:
  • Halogenation (e.g., Br at position 5 in and ) enhances electrophilicity, enabling participation in Ullmann or Suzuki-Miyaura couplings for complex heterocycle synthesis .
  • Methoxy groups (e.g., position 6 in ) improve aqueous solubility, critical for drug formulation .
  • Arylalkyl substituents (e.g., 4-fluorophenylmethyl in ) introduce steric hindrance and modulate receptor binding in medicinal applications .

Physicochemical Properties

  • Melting Points: 5-Bromo-4-methylpyridine-2,3-diamine: 161–162°C . 6-Methoxypyridine-2,3-diamine: Not explicitly reported, but methoxy derivatives typically exhibit lower melting points than halogenated analogs due to reduced crystallinity .
  • Solubility :
    • Brominated derivatives (e.g., ) are less polar and more soluble in organic solvents.
    • Methoxy-substituted analogs () show improved solubility in polar aprotic solvents like DMF or DMSO.
  • Stability :
    • Halogenated derivatives (e.g., ) require inert storage conditions (N₂/Ar) to prevent decomposition .

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